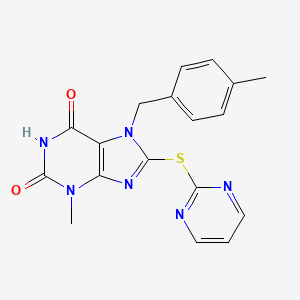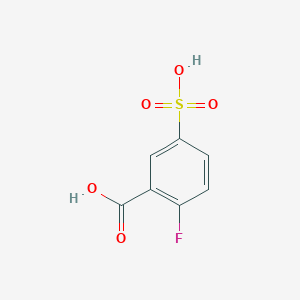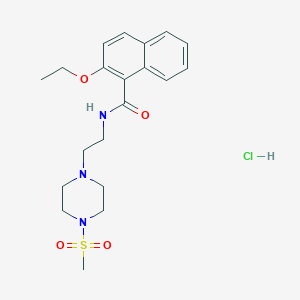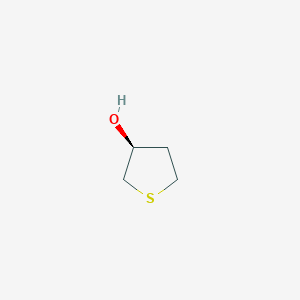
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol, also known as MOP, is a chiral alcohol that has been widely used in various scientific research applications. This compound is synthesized through a multi-step process, and its unique structure has led to its use in a variety of biochemical and physiological studies. In
Scientific Research Applications
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol has been widely used in various scientific research applications due to its unique structure and properties. One of the primary applications of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is in the study of enzyme-catalyzed reactions. This compound has been shown to be an effective substrate for a variety of enzymes, including alcohol dehydrogenases and cytochrome P450 enzymes. (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol has also been used in the study of protein-ligand interactions, as it can form stable complexes with a variety of proteins.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is complex and not fully understood. However, it is believed that (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol acts as a co-factor in enzyme-catalyzed reactions, facilitating the transfer of electrons and protons between the enzyme and substrate. (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol has also been shown to interact with a variety of proteins, including cytochrome P450 enzymes and alcohol dehydrogenases, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol has a variety of biochemical and physiological effects that make it a useful compound for scientific research. This compound has been shown to be an effective substrate for a variety of enzymes, and it can also form stable complexes with proteins. (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol in lab experiments is its high degree of enantiomeric purity, which allows for more accurate and reproducible results. (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is also a relatively stable compound that can be stored for extended periods without degradation. However, the synthesis of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is a complex process that requires specialized equipment and expertise, which may limit its use in some laboratory settings.
Future Directions
There are many future directions for research involving (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol. One potential area of research is the development of new enzyme-catalyzed reactions using (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol as a substrate. Another potential direction is the study of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol's interactions with proteins, which may provide insight into its mechanism of action. Additionally, the antioxidant properties of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol may be useful in the development of new treatments for oxidative stress-related diseases. Overall, (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is a versatile compound with many potential applications in scientific research.
Synthesis Methods
The synthesis of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol involves a multi-step process that begins with the reaction of 2-methyl-1,3-propanediol with oxirane, followed by the addition of sodium hydride and 2-methyltetrahydrofuran. This process results in the formation of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol with a high degree of enantiomeric purity. The synthesis of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is a complex process that requires careful attention to detail, and it is typically performed by experienced chemists in a laboratory setting.
properties
IUPAC Name |
(2R)-2-methyl-3-(oxolan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)5-8-3-2-4-10-8/h7-9H,2-6H2,1H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOASAKTOAKPAB-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2441137.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2441140.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B2441141.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2441144.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2441145.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2441146.png)
![2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B2441149.png)
![2-ethoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2441151.png)



![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2441158.png)
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(4-phenylpiperazino)-1-ethanone](/img/structure/B2441160.png)